molecular formula C10H16O5 B12655524 Dneolil-cic acid CAS No. 473-18-7

Dneolil-cic acid

Cat. No.: B12655524
CAS No.: 473-18-7
M. Wt: 216.23 g/mol
InChI Key: KTSCHRREMZDLIP-QUBYGPBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dneolil-cic acid typically involves the following synthetic routes:

    Oxidation of Alcohols: One common method is the oxidation of primary alcohols using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to yield the corresponding carboxylic acid.

    Hydrolysis of Esters: Another method involves the hydrolysis of esters in the presence of a strong acid or base. This process breaks the ester bond, resulting in the formation of this compound and an alcohol.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dneolil-cic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound into primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Higher carboxylic acids, ketones.

    Reduction: Primary alcohols.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

Dneolil-cic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dneolil-cic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hydroxybenzoic acid: A phenolic compound with similar carboxylic acid functionality.

    Hydroxycinnamic acid: Contains a carboxylic acid group separated from the phenol ring by a double bond.

Properties

CAS No.

473-18-7

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2R,5R)-2,6,6-trimethyloxane-2,5-dicarboxylic acid

InChI

InChI=1S/C10H16O5/c1-9(2)6(7(11)12)4-5-10(3,15-9)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1

InChI Key

KTSCHRREMZDLIP-QUBYGPBYSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C(O1)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1(C(CCC(O1)(C)C(=O)O)C(=O)O)C

Origin of Product

United States

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